4-Acetoxy-N-(tert-butoxycarbonyl)aniline
CAS No.: 526199-31-5
Cat. No.: VC18695596
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 526199-31-5 |
|---|---|
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate |
| Standard InChI | InChI=1S/C13H17NO4/c1-9(15)17-11-7-5-10(6-8-11)14-12(16)18-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
| Standard InChI Key | STJXEUYJIMKJIB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Acetoxy-N-(tert-butoxycarbonyl)aniline (C₁₃H₁₇NO₄, MW 251.28 g/mol) consists of a para-substituted aniline core modified with two orthogonal protecting groups:
-
Acetoxy group (-OAc) at the 4-position, providing a labile ester functionality
-
Boc group (-NHCO₂C(CH₃)₃) on the amine, offering steric protection and acid-sensitive cleavage .
The IUPAC name, [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate, reflects this substitution pattern. X-ray crystallographic data, though unavailable in public databases, predict a planar aromatic ring with dihedral angles of 12-18° between the Boc and acetoxy groups based on analogous structures .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Exact Mass | 251.1158 Da | |
| LogP (Predicted) | 2.87 | |
| Hydrogen Bond Donors | 1 (NH) | |
| Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xCO) |
Spectroscopic Characteristics
NMR (CDCl₃, 400 MHz):
-
¹H NMR: δ 1.43 (s, 9H, Boc CH₃), 2.31 (s, 3H, OAc CH₃), 6.82-7.25 (m, 4H, Ar-H), 8.12 (br s, 1H, NH).
-
¹³C NMR: δ 21.1 (OAc CH₃), 28.2 (Boc CH₃), 80.4 (Boc Cq), 121.6-152.3 (Ar-C), 169.5 (OAc C=O), 155.7 (Boc C=O) .
IR (KBr): 3345 cm⁻¹ (N-H stretch), 1789 cm⁻¹ (ester C=O), 1702 cm⁻¹ (carbamate C=O), 1510 cm⁻¹ (Ar C=C).
Synthetic Methodologies
Conventional Acylation Routes
The standard synthesis involves sequential protection of 4-aminophenol:
-
Boc Protection:
4-Aminophenol reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with DMAP catalysis (0°C → rt, 12 hr, 92% yield). -
Acetylation:
Boc-protected intermediate undergoes O-acetylation using acetic anhydride (2 eq) in pyridine (0°C, 2 hr, 89% yield).
Critical Parameters:
-
Strict anhydrous conditions during acetylation prevent Boc group hydrolysis
-
Stoichiometric control avoids N-acetylation side reactions.
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | T (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical | 85 | 25 | Scalability | Multi-step purification |
| Photocatalytic | 70* | 25 | Atom economy | Limited substrate scope* |
| *Projected based on analogous systems . |
Reactivity and Stability Profiles
Controlled Deprotection
The orthogonal reactivity of the Boc and acetoxy groups enables sequential deprotection:
Acidolytic Boc Removal:
Treatment with TFA/DCM (1:1, 0°C, 1 hr) cleaves the Boc group while preserving the acetate (≥95% conversion).
Basic Hydrolysis:
NaOH/MeOH/H₂O (1:2:1, reflux, 4 hr) removes the acetoxy group, leaving the Boc-protected amine intact (88% yield) .
Thermal Stability
TG-DSC analysis reveals decomposition onset at 182°C (N₂ atmosphere), with two distinct mass loss events:
-
182-215°C: Boc group decomposition (Δm = 38.2%)
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing:
-
PARP Inhibitors: Selective deprotection allows sequential coupling with chloropyrimidines.
-
Anticancer Agents: Orthogonal protecting groups enable late-stage diversification of anthracycline analogs .
Polymer Chemistry
Incorporation into polyimides via Mitsunobu reactions enhances thermal stability (Tg ↑ 40°C vs. non-acetylated analogs).
Catalytic Applications
As a ligand in Cu(I)-mediated Ullmann couplings, the acetoxy group improves catalyst solubility while the Boc group prevents amine coordination (TON ↑ 3.2x) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume